

L-DOPA-2,5,6-d3 chemical structure and properties

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An In-depth Technical Guide to L-DOPA-2,5,6-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **L-DOPA-2,5,6-d3**, a deuterated isotopologue of L-DOPA (Levodopa). This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role as an internal standard in analytical methodologies. Experimental protocols and metabolic pathways are described to support its use in research and development.

Chemical Structure and Identification

L-DOPA-2,5,6-d3 is a stable isotope-labeled version of L-DOPA, where three hydrogen atoms on the phenyl ring have been replaced by deuterium atoms at positions 2, 5, and 6. This substitution results in a mass shift of +3 Da compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantification.

Chemical Structure:

Table 1: Chemical Identifiers



Identifier	Value
IUPAC Name	(2S)-2-amino-3-(2,5,6-trideuterio-3,4-dihydroxyphenyl)propanoic acid[1][2]
CAS Number	53587-29-4[1][3]
Molecular Formula	C ₉ H ₈ D ₃ NO ₄ [1][3]
SMILES	[2H]c1c([2H])c(CINVALID-LINK C(O)=O)c([2H])c(O)c1O[1]
InChI Key	WTDRDQBEARUVNC-UOCCHMHCSA-N

Physicochemical and Isotopic Properties

The physical and chemical properties of **L-DOPA-2,5,6-d3** are very similar to those of its non-deuterated counterpart, L-DOPA. However, the increased mass is a critical feature for its analytical applications.

Table 2: Physicochemical and Isotopic Data



Property	Value	Source(s)
Molecular Weight	200.21 g/mol	[1][2][3]
Exact Mass	200.08763807 Da	[2]
Melting Point	292 °C (decomposes)	
Appearance	White to off-white crystalline powder	
Optical Activity	[α]27/D -11.5° (c = 5 in 1 M HCl)	
Solubility	Sparingly soluble in water; Freely soluble in 1 M HCl.	[4][5]
Storage Conditions	2-8°C, protected from light	[6]
Isotopic Purity	≥98 atom % D	
Chemical Purity	>95% (HPLC)	[1]
Mass Shift	M+3	

Synthesis of L-DOPA-2,5,6-d3

The synthesis of ring-deuterated L-DOPA, such as [2',5',6'-2H₃]-L-DOPA, can be achieved through an acid-catalyzed isotopic exchange.[7]

General Synthesis Protocol

A common method involves the isotopic exchange between L-DOPA and deuterated water (D₂O) under acidic conditions.[7]

Experimental Protocol: Acid-Catalyzed Isotopic Exchange

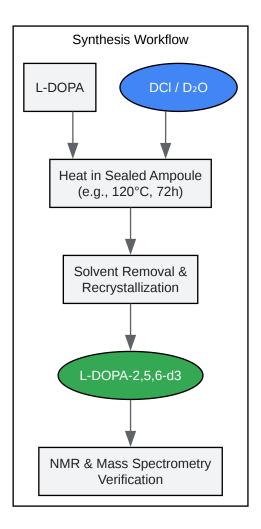
- Reaction Setup: Dissolve L-DOPA in a solution of deuterated hydrochloric acid (DCI) in heavy water (D₂O). A typical concentration might be 6 M DCI/D₂O.[8]
- Heating: Place the solution in a sealed glass ampoule and heat at an elevated temperature (e.g., 100-120°C) for a prolonged period (e.g., 72 hours) to facilitate the hydrogen-deuterium



exchange on the aromatic ring.[8]

- Purification: After the reaction, the product is cooled. The solvent is removed under vacuum. The resulting deuterated L-DOPA is then purified, for example, by recrystallization.
- Verification: The final product's isotopic incorporation and purity are confirmed using techniques such as ¹H NMR spectroscopy (to observe the disappearance of signals from the ring protons) and mass spectrometry (to confirm the M+3 mass shift).[7]

Below is a logical workflow for the synthesis process.



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Logical workflow for the synthesis of **L-DOPA-2,5,6-d3**.

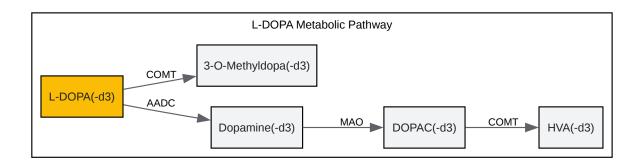


Metabolic Pathway of L-DOPA

L-DOPA-2,5,6-d3 is expected to follow the same primary metabolic pathways as its non-deuterated counterpart. L-DOPA is a precursor to the neurotransmitter dopamine.[9] Its metabolism is primarily governed by two enzymes: Aromatic L-amino acid decarboxylase (AADC) and Catechol-O-methyltransferase (COMT).[10]

- Decarboxylation: AADC converts L-DOPA to dopamine. This is the main therapeutic pathway for Parkinson's disease treatment.[9]
- O-methylation: COMT converts L-DOPA to 3-O-methyldopa (3-OMD).[10]

Dopamine itself is further metabolized by monoamine oxidase (MAO) and COMT into homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).[11]



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Primary metabolic pathways of L-DOPA.

Pharmacokinetics: Deuterated vs. Non-deuterated L-DOPA

Deuteration can alter the pharmacokinetic profile of a drug, often by slowing its metabolism due to the kinetic isotope effect.[12] A clinical study comparing a deuterated L-DOPA (SD-1077, deuterated on the side chain) with standard L-DOPA in healthy volunteers provided valuable insights. While the peripheral pharmacokinetics of the parent drug were similar, significant differences were observed in its metabolites.[11][13]



Table 3: Comparative Pharmacokinetic Parameters (Deuterated vs. Non-deuterated L-DOPA)

Parameter	Analyte	Geometric Mean Ratio (Deuterated/No n-deuterated)	90% CI	P-value
C _{max}	L-DOPA	0.884	0.759–1.031	-
AUC _{0-t}	L-DOPA	0.895	0.841-0.953	-
C _{max}	Dopamine	1.80	1.45–2.24	0.0005
AUC _{0-t}	Dopamine	2.06	1.68–2.52	<0.0001
C _{max}	3-OMD	1.19	1.15–1.23	<0.0001
AUC _{0-t}	3-OMD	1.31	1.27–1.36	<0.0001

Data adapted from a study on SD-1077, a side-chain deuterated L-DOPA.[13][14]

The study showed that after administration of deuterated L-DOPA, the systemic exposure (C_{max} and AUC) to its metabolite dopamine was significantly higher, suggesting a slower metabolic breakdown of deuterated dopamine by MAO.[11][13] Similarly, exposure to the COMT metabolite 3-OMD was also increased.[13]

Application in Quantitative Analysis

The primary application of **L-DOPA-2,5,6-d3** is as an internal standard (IS) for the accurate quantification of L-DOPA in biological matrices (e.g., plasma, urine) and other samples (e.g., plants) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16][17] Its utility stems from its near-identical chemical behavior and chromatographic retention time to L-DOPA, while being clearly distinguishable by its higher mass.

Experimental Protocol: Quantification of L-DOPA in Human Plasma

This protocol outlines a typical workflow for analyzing L-DOPA in plasma using **L-DOPA-2,5,6-d3** as an internal standard.

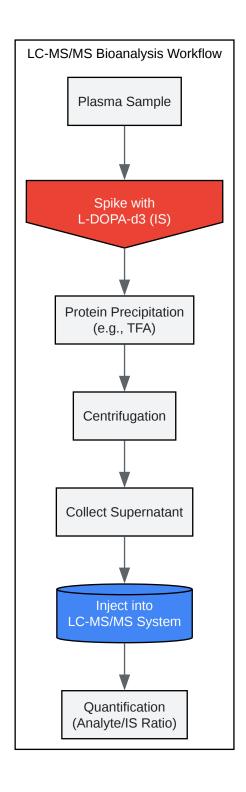


- 1. Sample Preparation (Protein Precipitation)[16]
- Dispense 100 μL of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 300 μL of a 10% trifluoroacetic acid (TFA) solution containing the internal standard, L-DOPA-d3 (e.g., at a concentration of 200 μg/L).
- Vortex the sample for 10 seconds to mix and precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for analysis.
- 2. LC-MS/MS Conditions[16][18]
- HPLC System: Agilent 1100 or similar.[19]
- Column: Synergi Hydro-RP (250 x 2 mm, 4 μm) or similar C18 column.[19]
- Mobile Phase: A gradient elution using:
 - Solvent A: 0.1% Formic Acid in Water
 - Solvent B: Acetonitrile/Methanol (e.g., 75/25 v/v) with 0.1% Formic Acid
- Flow Rate: 200-300 μL/min.[18][19]
- Injection Volume: 5-10 μL.[18][19]
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Varian 500-MS, API 4000).
 [18][19]
- Ionization Mode: Electrospray Ionization, Positive (ESI+).[19]
- MRM Transitions:
 - L-DOPA: m/z 198 → 152[17][18]
 - L-DOPA-2,5,6-d3 (IS): m/z 201 → 154[17][20]



3. Quantification The concentration of endogenous L-DOPA is calculated based on the peak area ratio of the analyte (L-DOPA) to the internal standard (L-DOPA-d3).[17]

The workflow for this analytical application is visualized below.



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Typical workflow for L-DOPA quantification using a deuterated internal standard.

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